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molecular formula C17H24N2O3 B8289221 (R)-1-Boc-piperidine-3-carboxylic acid phenylamide

(R)-1-Boc-piperidine-3-carboxylic acid phenylamide

Cat. No. B8289221
M. Wt: 304.4 g/mol
InChI Key: SFONCSRRVMNMHT-CYBMUJFWSA-N
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Patent
US07427615B2

Procedure details

A solution of 1-t-butoxycarbonyl-3-piperidinecarboxanilide (437 mg, 1.43 mmol) and hydrochloride (1 ml, 4.00 mmol, 4N ethyl acetate) was stirred for several hours. Filtration of the precipitate gave 3-piperidinecarboxanilide hydrochloride (187 mg, 55%).
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:15])[CH2:9]1)=O)(C)(C)C.[ClH:23]>>[ClH:23].[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:15])[CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)C(=O)NC1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CC(CCC1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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